molecular formula C15H14I2O2 B3592775 1-Iodo-4-[3-(4-iodophenoxy)propoxy]benzene

1-Iodo-4-[3-(4-iodophenoxy)propoxy]benzene

Cat. No.: B3592775
M. Wt: 480.08 g/mol
InChI Key: JIJSUFFHDYXBFC-UHFFFAOYSA-N
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Description

1-Iodo-4-[3-(4-iodophenoxy)propoxy]benzene is an organic compound with the molecular formula C15H12I2O2. This compound is characterized by the presence of iodine atoms attached to a benzene ring, which is further connected to another benzene ring through a propoxy linkage. It is a high-purity organic reagent and is often used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds .

Preparation Methods

The synthesis of 1-Iodo-4-[3-(4-iodophenoxy)propoxy]benzene typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Iodo-4-[3-(4-iodophenoxy)propoxy]benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Iodo-4-[3-(4-iodophenoxy)propoxy]benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic effects.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Iodo-4-[3-(4-iodophenoxy)propoxy]benzene involves its ability to undergo various chemical transformations. The iodine atoms in the compound can participate in substitution reactions, making it a versatile intermediate in organic synthesis. The propoxy linkage provides flexibility and stability to the molecule, allowing it to interact with various molecular targets and pathways .

Comparison with Similar Compounds

1-Iodo-4-[3-(4-iodophenoxy)propoxy]benzene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its propoxy linkage, which provides additional stability and reactivity, making it a valuable intermediate in various chemical syntheses.

Properties

IUPAC Name

1-iodo-4-[3-(4-iodophenoxy)propoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14I2O2/c16-12-2-6-14(7-3-12)18-10-1-11-19-15-8-4-13(17)5-9-15/h2-9H,1,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIJSUFFHDYXBFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCOC2=CC=C(C=C2)I)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14I2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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